

Introduction: Unveiling the Potential of a Core Benzoquinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dimethoxy-1,4-benzoquinone**

Cat. No.: **B1581915**

[Get Quote](#)

2,3-Dimethoxy-1,4-benzoquinone, identified by CAS Number 3117-02-0, is a pivotal member of the quinone family of organic compounds. Quinones are ubiquitous in nature and are central to critical biological processes, most notably electron transport in cellular respiration. This specific molecule, characterized by a benzoquinone ring substituted with two methoxy groups at the 2 and 3 positions, serves as a fundamental scaffold. While its methylated analog, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (ubiquinone-0), is the core structure of the well-known coenzyme Q family, the unmethylated parent compound possesses its own unique profile of chemical reactivity and biological significance.^[1] It has been isolated from natural sources, such as the root of Newbouldia laevis, and is noted for potential antimicrobial and antimalarial properties.^[2] This guide provides an in-depth exploration of its chemical properties, synthesis, biological activities, and applications, offering a technical resource for professionals in the field of drug discovery and biochemical research.

Section 1: Physicochemical and Structural Characteristics

The utility of any compound in a research or development setting begins with a thorough understanding of its fundamental properties. **2,3-Dimethoxy-1,4-benzoquinone** is a solid at room temperature with a distinct set of physicochemical characteristics that dictate its handling, solubility, and reactivity.

Property	Value	Source
CAS Number	3117-02-0	PubChem[3]
Molecular Formula	C ₈ H ₈ O ₄	PubChem[3]
Molecular Weight	168.15 g/mol	PubChem[3]
IUPAC Name	2,3-dimethoxycyclohexa-2,5-diene-1,4-dione	PubChem[3]
Melting Point	66-67 °C	ChemicalBook[2]
Boiling Point	327.3±42.0 °C (Predicted)	ChemicalBook[2]
Density	1.24±0.1 g/cm ³ (Predicted)	ChemicalBook[2]
Appearance	Solid	HMDB[4]

The planar quinone ring, flanked by two electron-donating methoxy groups, is the key to its chemical behavior. These methoxy groups influence the electron density of the quinone system, modulating its redox potential and its susceptibility to nucleophilic attack—a critical aspect explored in its biological interactions. Theoretical studies on related methoxy-substituted benzoquinones confirm that the orientation of the methoxy groups significantly impacts the molecule's structural parameters and vibrational frequencies.[5]

Section 2: Synthesis and Chemical Reactivity

While **2,3-Dimethoxy-1,4-benzoquinone** can be isolated from natural sources, chemical synthesis provides a reliable and scalable source for research. A known synthetic route has been reported in the scientific literature, providing a basis for its laboratory preparation.[2]

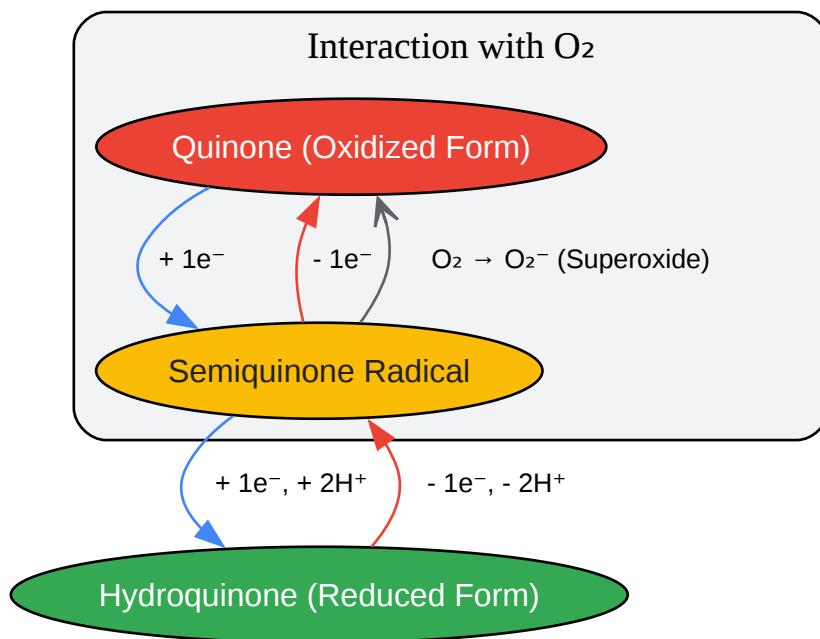
The synthesis of related benzoquinones, such as the crucial Coenzyme Q series starting material 2,3-dimethoxy-5-methyl-1,4-benzoquinone, often involves the oxidation of a corresponding substituted phenol or aniline.[6][7] For instance, a common strategy involves the oxidation of 3,4,5-trimethoxytoluene using an oxidizing agent like hydrogen peroxide in acetic acid.[7] This highlights a general principle in quinone chemistry: the controlled oxidation of electron-rich aromatic systems.

Below is a conceptual workflow illustrating a generalized synthetic approach to a dimethoxy-benzoquinone derivative.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a dimethoxy-benzoquinone.

The core reactivity of **2,3-dimethoxy-1,4-benzoquinone** is dominated by its redox properties. The quinone moiety can undergo a two-electron, two-proton reduction to form the corresponding hydroquinone. This reversible transformation is central to its biological function.


Section 3: Biological Activity and Mechanisms of Action

The benzoquinone scaffold is a well-established pharmacophore, and its derivatives exhibit a wide spectrum of biological activities. The interest in **2,3-dimethoxy-1,4-benzoquinone** and its analogs stems from their potential roles in antimicrobial, antioxidant, and anti-inflammatory processes.

Redox Cycling and Antioxidant Properties

The defining feature of benzoquinones is their ability to participate in redox cycling. The quinone form can accept electrons to become a semiquinone radical anion, and further, a hydroquinone. Conversely, the hydroquinone can be oxidized back to the quinone, a process that can interact with molecular oxygen to produce reactive oxygen species (ROS). This duality means that depending on the cellular environment, it can act as either an antioxidant or a pro-oxidant.

The antioxidant activity of related benzoquinones, like idebenone, is attributed to the electron-donating properties of the reduced hydroquinone form, which can effectively scavenge free radicals.^[8] Hydroxylated derivatives of dimethoxy-1,4-benzoquinones have been shown to be even stronger radical scavengers than their parent compounds.^[9]

[Click to download full resolution via product page](#)

Caption: The redox cycle of a benzoquinone, illustrating its antioxidant potential.

Antimicrobial and Other Bioactivities

As a natural product from *Newbouldia laevis*, **2,3-dimethoxy-1,4-benzoquinone** is reported to have potential antimicrobial and antimalarial activities.^[2] This aligns with the known properties of many quinone compounds, which can interfere with microbial metabolic pathways.

Furthermore, studies on the closely related 2,6-dimethoxy-1,4-benzoquinone have revealed a host of other activities that suggest promising avenues of research for the 2,3-isomer. These include:

- **Anti-inflammatory Effects:** Alleviating ulcerative colitis in mouse models by suppressing the NLRP3 inflammasome.^[10]
- **Anticancer Properties:** Inducing apoptosis and cell cycle arrest in cancer cells and inhibiting tumor growth.^{[4][11]}
- **Metabolic Regulation:** Increasing skeletal muscle mass and performance by modulating the AKT/mTOR signaling pathway.^[12]

While these activities are for a structural isomer, they underscore the therapeutic potential of the dimethoxy-benzoquinone scaffold. One patent application has also listed **2,3-dimethoxy-1,4-benzoquinone** as a potential opioid receptor antagonist.[13]

Section 4: Applications in Research and Drug Development

The unique properties of **2,3-dimethoxy-1,4-benzoquinone** make it a valuable tool and a promising starting point for drug discovery.

- Model Compound for Redox Biology: Its simple, well-defined structure is ideal for studying the fundamental mechanisms of electron transfer and oxidative stress in biological systems. [14]
- Scaffold for Medicinal Chemistry: It serves as a versatile building block for the synthesis of more complex molecules. Researchers can modify the quinone ring to enhance potency, selectivity, and pharmacokinetic properties, aiming for novel therapeutics.[15]
- Probe for Target Identification: Its ability to interact with various biological pathways makes it a useful probe to investigate enzyme function and identify new drug targets.

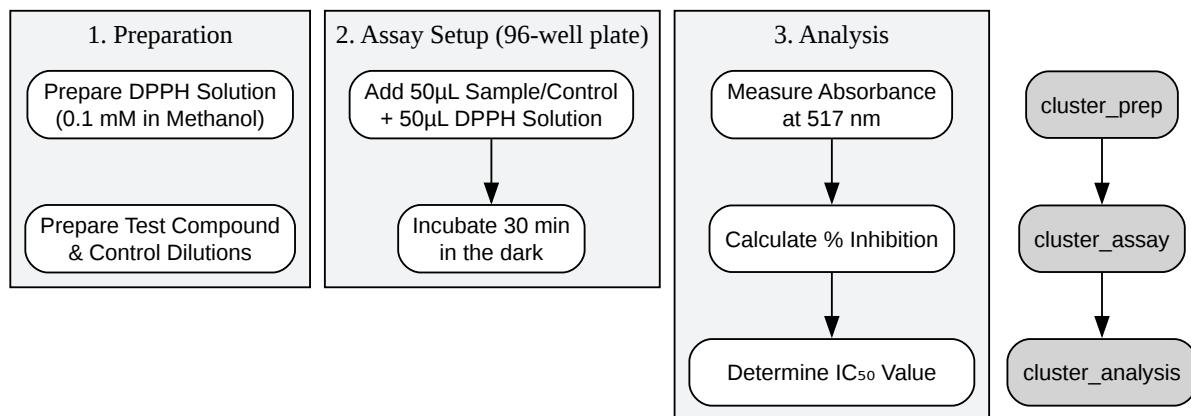
Section 5: Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay)

To provide a practical context, this section details a standard protocol for evaluating the radical scavenging activity of **2,3-dimethoxy-1,4-benzoquinone** using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This is a common, reliable method for screening antioxidant potential.

Principle

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound.

Materials and Reagents


- **2,3-Dimethoxy-1,4-benzoquinone** (Test Compound)
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Ascorbic Acid or Trolox (Positive Control)
- Methanol or Ethanol (ACS Grade)
- 96-well microplate
- Microplate spectrophotometer (capable of reading at ~517 nm)
- Micropipettes

Step-by-Step Methodology

- Preparation of Solutions:
 - DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Causality: This concentration provides a suitable initial absorbance for measurement. The solution should be freshly prepared and kept in the dark to prevent degradation.
 - Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of **2,3-dimethoxy-1,4-benzoquinone** in methanol.
 - Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) of the test compound. Causality: Testing a range of concentrations is essential to determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).
 - Positive Control: Prepare serial dilutions of Ascorbic Acid or Trolox with the same concentration range as the test compound.
- Assay Procedure:
 - Blank: Add 100 µL of methanol to a well. This is used to zero the spectrophotometer.

- Control: Add 50 µL of methanol and 50 µL of the DPPH stock solution to a well. This represents 100% of the DPPH radical activity.
- Test Samples: Add 50 µL of each dilution of the test compound to separate wells, followed by 50 µL of the DPPH stock solution.
- Positive Control Samples: Add 50 µL of each dilution of the positive control to separate wells, followed by 50 µL of the DPPH stock solution.

- Incubation and Measurement:
 - Mix the contents of the wells gently.
 - Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation allows the scavenging reaction to reach completion. Protection from light is crucial as DPPH is light-sensitive.
 - Measure the absorbance of each well at 517 nm using the microplate reader.
- Data Analysis:
 - Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where:
 - A_{control} = Absorbance of the control
 - A_{sample} = Absorbance of the test sample
 - Plot the % Inhibition against the concentration of the test compound to determine the IC_{50} value.

[Click to download full resolution via product page](#)

Caption: Workflow diagram for the DPPH radical scavenging assay.

Section 6: Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling **2,3-Dimethoxy-1,4-benzoquinone**. Based on available safety data, the compound is classified with the following hazards:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

- Handling: Avoid breathing dust. Wash hands thoroughly after handling.[[16](#)]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

2,3-Dimethoxy-1,4-benzoquinone (CAS 3117-02-0) is more than just a simple organic molecule; it is a versatile chemical entity with significant potential. Its well-defined structure, coupled with its inherent redox activity, makes it an excellent model for fundamental biochemical studies. The preliminary evidence of its antimicrobial properties, along with the broad spectrum of potent activities seen in its close structural relatives, positions it as a promising scaffold for the development of new therapeutic agents. For researchers in drug discovery and chemical biology, a comprehensive understanding of this compound's properties, from its synthesis to its biological interactions, is the first step toward unlocking its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-DIMETHOXY-1,4-BENZOQUINONE CAS#: 3117-02-0 [amp.chemicalbook.com]
- 3. 2,3-Dimethoxy-p-benzoquinone | C8H8O4 | CID 76565 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]
- 8. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [2,6-dimethoxy-1,4-benzoquinone alleviates dextran sulfate sodium-induced ulcerative colitis in mice by suppressing NLRP3 inflammasome activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20130289061A1 - Methods and compositions to prevent addiction - Google Patents [patents.google.com]
- 14. nbino.com [nbino.com]
- 15. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: Unveiling the Potential of a Core Benzoquinone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581915#2-3-dimethoxy-1-4-benzoquinone-cas-number-3117-02-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com